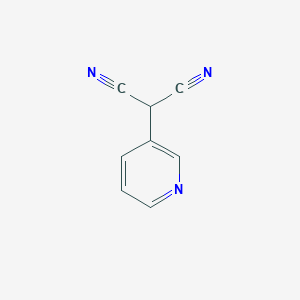
3-Pyridylmalononitrile
Descripción general
Descripción
3-Pyridylmalononitrile (3-PMN) is an important organic compound that has a variety of uses in the scientific community. It is a highly versatile compound that can be employed in a wide range of applications, from synthesis to drug development.
Aplicaciones Científicas De Investigación
Zinc(II) Complexes and DNA Binding
3-Pyridine aldoxime, closely related to 3-pyridylmalononitrile, has been utilized in the synthesis of novel Zinc(II) complexes. These complexes have been analyzed for their structural properties and potential interactions with DNA, which could have implications in biochemical research (Konidaris et al., 2010).
Tricarbonylrhenium Complexes
Pyridyltriazole ligands, bearing a structural resemblance to this compound, have been synthesized for use in tricarbonylrhenium complexes. These compounds exhibit notable structural features and have implications in material science, particularly due to their electronic properties (Wolff et al., 2013).
Organocatalysis in Chemical Synthesis
Organocatalysts based on pyrrolidine-diaminomethylenemalononitrile, a derivative of this compound, have been developed for promoting asymmetric conjugate additions in carbonyl compounds. This has significant implications in the field of organic synthesis, particularly in creating high-yield, enantioselective reactions (Nakashima et al., 2014).
Nanoparticle Catalysis
The synthesis of highly substituted pyridines has been facilitated using calcium oxide nanoparticles in the presence of compounds like malononitrile. This method stands out for its efficiency, short reaction times, and minimal catalyst usage, contributing to advancements in green chemistry (Safaei-Ghomi et al., 2013).
Antibacterial and Antifungal Applications
Novel nicotinonitrile derivatives, synthesized from compounds like malononitrile, have shown promising antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents (Mohammed et al., 2021).
Pyrrole Derivatives Synthesis
The innovative synthesis of 3H-pyrroles using components like malononitrile offers a novel approach in the construction of nitrogen-containing compounds, which are valuable in pharmaceutical and chemical industries (Das et al., 2013).
Propiedades
IUPAC Name |
2-pyridin-3-ylpropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-8(5-10)7-2-1-3-11-6-7/h1-3,6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPSPNGRDIPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556455 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25230-06-2 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




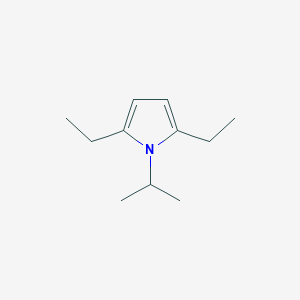

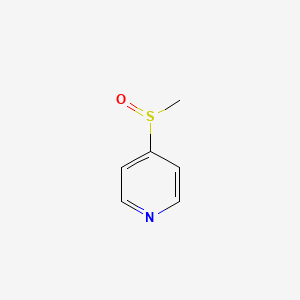
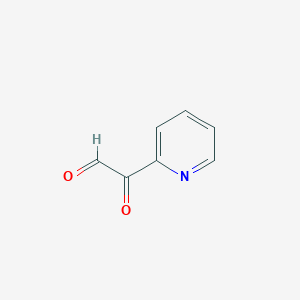




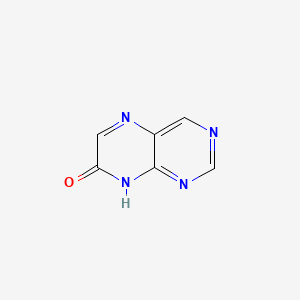


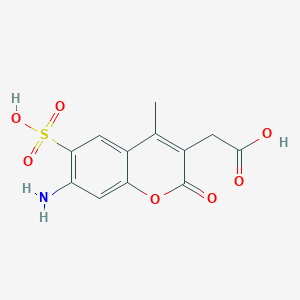
![2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3064907.png)